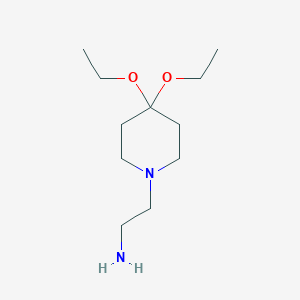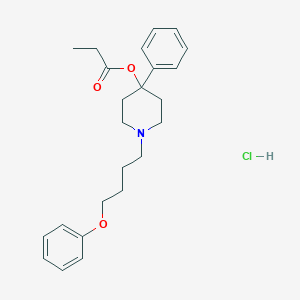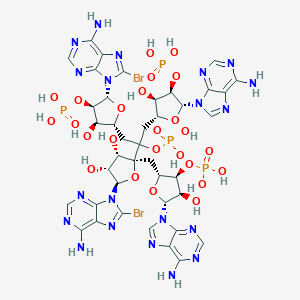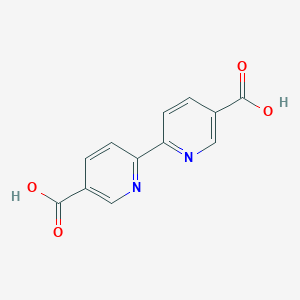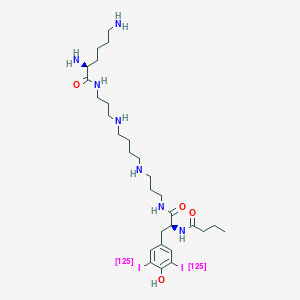![molecular formula C9H7N3O B143020 2-[1,2,4]Triazol-1-yl-benzaldehyde CAS No. 138479-53-5](/img/structure/B143020.png)
2-[1,2,4]Triazol-1-yl-benzaldehyde
Overview
Description
2-[1,2,4]Triazol-1-yl-benzaldehyde is an organic compound that belongs to the class of triazole derivatives. It is characterized by the presence of a triazole ring attached to a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-[1,2,4]Triazol-1-yl-benzaldehyde is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
Given its interaction with the aromatase enzyme, it may influence theestrogen biosynthesis pathway . The downstream effects of this interaction could include alterations in hormone levels and related physiological processes.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in its structure suggests that it may form hydrogen bonds with different targets, potentially improving its pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that this compound may also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines . These compounds can inhibit the proliferation of cancer cells and induce apoptosis
Molecular Mechanism
Some 1,2,4-triazole derivatives have been shown to bind to the aromatase enzyme, potentially inhibiting its activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1,2,4]Triazol-1-yl-benzaldehyde typically involves the reaction of benzaldehyde with 1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-[1,2,4]Triazol-1-yl-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: 2-[1,2,4]Triazol-1-yl-benzoic acid.
Reduction: 2-[1,2,4]Triazol-1-yl-benzyl alcohol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 3-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- 1,2,4-Triazole derivatives with different substituents on the benzene ring
Uniqueness: 2-[1,2,4]Triazol-1-yl-benzaldehyde is unique due to its specific structural arrangement, which allows for versatile chemical reactivity and biological activity. The presence of both the triazole ring and the aldehyde group provides multiple sites for chemical modification, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-5-8-3-1-2-4-9(8)12-7-10-6-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOWYKORVDKYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393425 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817799 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
138479-53-5 | |
| Record name | 2-(1H-1,2,4-Triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


